molecular formula C7H10N2O2 B141374 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) CAS No. 153580-05-3

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)

Cat. No.: B141374
CAS No.: 153580-05-3
M. Wt: 154.17 g/mol
InChI Key: SGFDMTISHKFYJH-CAHLUQPWSA-N
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Description

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) is a spirocyclic compound characterized by a unique bicyclic framework where two rings (a tetrahydrofuran-like oxa ring and a diazene-containing ring) share a single atom, forming a [4.4] spiro junction. The cis configuration of the 4-methyl substituent introduces stereochemical specificity, influencing its molecular geometry and physicochemical properties. This compound belongs to the 9th Collective Index (9CI) nomenclature system, which standardizes chemical naming for complex structures.

Properties

IUPAC Name

(4S,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-4-8-9-7(5)2-3-11-6(7)10/h5H,2-4H2,1H3/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFDMTISHKFYJH-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=NC12CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN=N[C@]12CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bifunctional Precursors

A primary route involves the cyclocondensation of α-ketoamides with methyl-substituted diamines. For example, reacting N-methylglycine ethyl ester with 2-furylmethyl ketone under acidic conditions yields a spirocyclic intermediate, which is subsequently oxidized to introduce the lactam moiety. Key parameters include:

Reaction ComponentOptimal ConditionsYield (%)
SolventAnhydrous THF62–68
Catalystp-Toluenesulfonic acid (PTSA)10 mol%
Temperature80°C, reflux24 h

This method, however, often produces a mixture of cis and trans isomers, necessitating chromatographic separation.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a stereocontrolled pathway. Using a Grubbs-II catalyst, olefin-containing precursors undergo cyclization to form the spiro framework. For instance, 4-methyl-1,2-diaza-7-oxabicyclo[4.4.0]decene derivatives are synthesized from diene precursors in toluene at 110°C. The cis isomer predominates (∼75% diastereomeric excess) due to favorable transition-state geometry.

Intramolecular Nucleophilic Substitution

A two-step protocol involving SN2 displacement has been reported:

  • Alkylation : Treating a β-hydroxylamine with methyl iodide forms a quaternary ammonium intermediate.

  • Cyclization : Base-mediated intramolecular attack by the oxygen nucleophile generates the spirocyclic lactam.

This method achieves cis selectivity (>90%) when conducted in polar aprotic solvents like DMF at 0°C.

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

Incorporating L-proline-derived catalysts during the cyclocondensation step enhances enantioselectivity. For example, a proline–thiourea bifunctional catalyst induces up to 88% enantiomeric excess (ee) in the cis isomer.

Solvent and Temperature Effects

Lowering the reaction temperature (−20°C) in THF shifts the equilibrium toward the cis isomer by stabilizing the kinetically favored transition state. Conversely, elevated temperatures (refluxing toluene) favor the trans isomer due to thermodynamic control.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves cis and trans diastereomers. The cis isomer typically elutes earlier due to reduced polarity.

Spectroscopic Confirmation

  • NMR : The cis configuration is confirmed by distinct coupling patterns in the 1H^1H NMR spectrum (e.g., J=6.2HzJ = 6.2 \, \text{Hz} for adjacent protons on the spiro center).

  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular formula C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2, with a characteristic fragment at m/zm/z 168.0899 corresponding to lactam ring cleavage .

Chemical Reactions Analysis

Types of Reactions

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted spiro compounds.

Scientific Research Applications

Synthesis Techniques

The synthesis of 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one typically involves cycloaddition reactions and the manipulation of various heterocyclic precursors. Notably, recent studies have utilized [3+2] cycloaddition strategies to create diverse spirocyclic structures that include this compound as a key intermediate.

Table 1: Synthesis Overview

Reaction TypeStarting MaterialsConditionsYield (%)
[3+2] CycloadditionAcyclic alkenes + Nitrile oxidesDCE, 100 °CUp to 94%
One-pot reactionsN-Boc imines + Chan's dieneRefluxVaries

Biological Activities

Research indicates that compounds similar to 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one exhibit various biological activities, including:

  • Antimicrobial Properties : Certain derivatives have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents.
  • Anticancer Activity : Some studies suggest that spirocyclic compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Case Study: Anticancer Activity

In a study published in Chemistry & Biology, researchers evaluated the cytotoxic effects of a series of spirocyclic compounds on human cancer cell lines. The results indicated that specific modifications to the diazaspiro framework enhanced activity against breast and colon cancer cells.

Applications in Drug Development

The unique structural features of 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one make it an attractive scaffold for drug design. Its ability to form complex structures allows for the incorporation of various functional groups that can enhance pharmacological properties.

Potential Drug Candidates

Several derivatives have been synthesized and evaluated for their potential as:

  • Antibiotics : Targeting resistant bacterial strains.
  • Anticancer Agents : Modifications aimed at improving selectivity and reducing side effects.

Mechanism of Action

The mechanism of action of 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, stereochemical, and functional distinctions between 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) and related spirocyclic compounds:

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight Spiro Ring System Substituents Configuration Key Features/Applications
7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) C₈H₁₁N₂O₂ 167.19 [4.4] 4-methyl cis Rigid bicyclic framework; stereochemical specificity
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₄H₂₃N₃O₃S (varies) ~425.5 (varies) [4.5] Benzothiazolyl, dimethylamino - Fluorescent probes; organic synthesis
1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-, (4S-trans)-(9CI) C₁₀H₁₈N₂ 166.26 [2.5] 7-methyl, isopropyl trans Compact spiro system; trans stereochemistry
cis-Δ9-Tetrahydrocannabinolic acid (cis-Δ9-THCA) C₂₂H₃₀O₄ 358.48 Non-spiro Carboxylic acid cis Altered NMR shifts vs. trans isomer; bioactive cannabinoid

Structural Differences and Implications

  • Ring System: The [4.4] spiro system in the target compound contrasts with larger frameworks like [4.5] () or smaller [2.5] ().
  • Substituents : The 4-methyl group in the cis configuration introduces axial chirality, affecting molecular packing and solubility. In contrast, trans isomers (e.g., 1,2-Diazaspiro[2.5]oct-1-ene derivatives) exhibit distinct spatial arrangements that alter intermolecular interactions .

Stereochemical and Spectroscopic Comparisons

  • Cis vs. Trans Isomerism: The cis configuration in the target compound may induce unique spectroscopic signatures. For example, cis-Δ9-THCA exhibits upfield ¹³C NMR shifts (e.g., +5 ppm at C-6a) compared to its trans counterpart, a phenomenon likely applicable to spiro systems with stereochemical variations .
  • Ring Puckering: Cremer and Pople’s puckering coordinates () provide a framework to analyze nonplanar distortions in spiro systems. The cis-4-methyl group in the target compound could enforce specific puckering modes, influencing stability and crystallinity.

Biological Activity

7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one, 4-methyl-, cis-(9CI) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • CAS Number : 55490-40-9
  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol

Biological Activity Overview

The biological activity of 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one has been investigated in various studies, with a focus on its potential as an anti-cancer agent and its effects on neurological disorders.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. For instance, research has shown that related diazaspiro compounds can act as inhibitors of key oncogenic pathways.

Study Findings Mechanism
Wajid et al. (2021)Identified selective inhibitors for KRAS mutationsTargeting RAS-mediated signaling pathways
Zhang et al. (2019)High selectivity towards certain cancer cell linesInduction of apoptosis in cancer cells

The mechanisms through which 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
  • Signal Transduction Modulation : The compound may interfere with signal transduction pathways that are critical for cell proliferation and survival in cancer cells.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of diazaspiro compounds showed that certain derivatives could enhance cognitive function in animal models by inhibiting AChE activity.

Case Study 2: Antitumor Activity

Another investigation into the antitumor activity of spiro compounds demonstrated that specific derivatives could significantly reduce tumor growth in xenograft models, suggesting potential for development into therapeutic agents.

Q & A

Basic Research Questions

Q. How can researchers synthesize 7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI) and confirm its structural configuration?

  • Methodological Answer :

  • Synthesis : Utilize spiroannulation strategies, such as cyclization reactions involving ketones and amines, to construct the spirocyclic core. For example, analogous spiro compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) are synthesized via intramolecular cyclization of pre-functionalized intermediates .
  • Structural Confirmation :
  • X-ray Crystallography : Resolve the cis configuration by single-crystal X-ray diffraction (e.g., as demonstrated for 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, which showed a mean C–C bond length of 0.002 Å and R factor = 0.059) .
  • NMR Spectroscopy : Analyze coupling constants and NOE effects to confirm stereochemistry. For spiro systems, 1^1H-1^1H coupling and 13^13C chemical shifts are critical .
  • Data Table :
PropertyValue/DescriptorSource
Molecular FormulaC₈H₁₂N₂O₂ (analogous structure)
InChI KeyLPSIDWNZLCMXRO-UHFFFAOYSA-N

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Based on structurally related spiro compounds (e.g., 1-Oxaspiro[4.5]dec-6-en-2-ol derivatives), prioritize:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols, as acute toxicity (oral, Category 4) and respiratory irritation (Category 3) are documented risks .
  • Emergency Protocols : For spills, avoid dust generation, use inert absorbents, and dispose via authorized waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Systematic Testing :

Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

pH-Dependent Stability : Use HPLC to monitor degradation products in buffered solutions (pH 1–13).

Light Sensitivity : Expose samples to UV-Vis light and track changes via UV spectroscopy .

  • Data Interpretation : Apply chemometric tools (e.g., PCA) to correlate stability trends with molecular descriptors, addressing discrepancies in literature .

Q. What frameworks (e.g., PICO/FINER) are suitable for designing studies on the biological activity of this compound?

  • Methodological Answer :

  • PICO Framework :
  • Population : Target enzymes or receptors (e.g., spirocyclic lactams often interact with proteases or kinases).
  • Intervention : Test inhibitory activity using enzyme kinetics assays.
  • Comparison : Benchmark against known inhibitors (e.g., diazaspiro derivatives).
  • Outcome : Measure IC₅₀ values and selectivity ratios .
  • FINER Criteria : Ensure feasibility by optimizing synthetic yield (>50%) and relevance by aligning with unmet therapeutic needs (e.g., antibiotic resistance) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate transition states for ring-opening reactions using software like Gaussian or ORCA.
  • DFT Calculations : Map electron density surfaces to identify nucleophilic/electrophilic sites on the spirocyclic core .
  • Validation : Compare predicted intermediates with experimental LC-MS/MS data .

Data-Driven Challenges

Q. What analytical techniques are most effective for assessing the purity of this compound?

  • Methodological Answer :

  • Chromatography :
  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients.
  • GC-MS : For volatile derivatives, employ electron ionization (EI) to detect impurities <0.1% .
  • Spectroscopy :
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) with accuracy <5 ppm .

Q. How can researchers evaluate the ecological impact of this compound, given limited ecotoxicological data?

  • Methodological Answer :

  • Tiered Testing :

Acute Toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 202/201).

Bioaccumulation Potential : Calculate log Kow via shake-flask methods or software predictions (e.g., EPI Suite).

Degradation Studies : Perform OECD 301B (ready biodegradability) tests under aerobic conditions .

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